
5-(Trifluoromethyl)uridine
Descripción general
Descripción
5-(Trifluoromethyl)uridine is a fluorinated pyrimidine nucleoside derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the uracil base, linked to a ribose sugar. It has garnered attention in medicinal chemistry due to its antitumor and antiviral properties . Historically, its synthesis involved heterocyclization or cross-coupling reactions using 5-halogenouracil derivatives and CF₃-containing reagents . Modern catalytic methods, such as the trifluoromethylation of uracil using CF₃I, have improved its accessibility . The compound’s mechanism of action is hypothesized to involve incorporation into RNA or interference with nucleotide metabolism, though detailed pharmacological studies remain ongoing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)uridine typically involves the halogenation of hydroxyl-protected ribose, followed by condensation with 5-trifluoromethyl uracil. The intermediate product is then deprotected to yield this compound. The process includes several steps such as dehydration, halogenation, and reduction reactions .
Industrial Production Methods
For industrial production, the synthesis of 5-trifluoromethyl uracil, a key intermediate, is achieved through chlorination, photochlorination, fluoride hydrolysis, and recrystallization. This method is cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups in the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized uridine analogues .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-(Trifluoromethyl)uridine serves as a precursor in the synthesis of various nucleoside analogs that exhibit anti-cancer properties. Specifically, it is involved in the preparation of 2'-deoxy-5-trifluoromethyl-β-uridine, which has been identified as a carcinostatic agent . This compound demonstrates efficacy against certain types of tumors and is a key raw material for developing other pharmaceutical compounds .
Table 1: Synthesis Pathways for 2'-Deoxy-5-Trifluoromethyl-β-Uridine
Incorporation into DNA
This compound can be incorporated into DNA strands using phosphoramidite chemistry. This incorporation allows researchers to study the effects of halogenated nucleobases on DNA stability and function. Studies have shown that replacing thymidine with this compound results in slight decreases in DNA duplex stability, indicating its potential impact on genetic processes .
Case Study: Stability of DNA Duplexes
- Objective : To assess the impact of this compound on DNA stability.
- Methodology : Nucleoside incorporation was performed using protected deoxycytidine and purine phosphoramidites.
- Findings : The presence of this compound caused a minor reduction in stability at pH 6.9, suggesting that its incorporation could influence biological activity .
Antitumor Activity
Research indicates that compounds derived from this compound exhibit significant antitumor effects. For instance, when combined with tetrahydrouridine, 5-trifluoromethyl-2'-deoxycytidine surpasses the efficacy of other fluorinated nucleosides like 5-trifluorothymidine. This combination exploits high levels of cytidine deaminase present in tumors, enhancing tumor inhibition .
Table 2: Comparison of Antitumor Efficacy
Compound | Efficacy |
---|---|
5-Trifluorothymidine | Moderate |
5-Trifluoromethyl-2'-deoxycytidine | High (with tetrahydrouridine) |
2'-Deoxy-5-trifluoromethyl-β-uridine | Emerging potential |
Research on Mechanisms of Action
The mechanisms by which halogenated nucleic acids exert their effects are under investigation. For example, studies have suggested that the incorporation of trifluorothymidine into DNA leads to dysfunction through mechanisms distinct from those of traditional chemotherapeutics like 5-fluorouracil. Understanding these differences could provide insights into developing more effective cancer treatments .
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)uridine involves its incorporation into DNA during replication. The trifluoromethyl group interferes with base pairing, leading to the formation of defective DNA and increased mutation rates. This disruption in DNA synthesis ultimately results in the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Table 2: Pharmacological Profiles
- Antiviral Activity : Trifluridine and this compound both exhibit antiviral effects, but trifluridine’s deoxyribose moiety enables DNA incorporation, enhancing potency against DNA viruses like herpes simplex . In contrast, 5-(perylen-3-ylethynyl)uridine (a structurally distinct analog) shows activity against RNA viruses (e.g., influenza A) via intercalation or viral polymerase inhibition .
Clinical and Preclinical Data
- This compound: Limited to preclinical studies, with evidence suggesting antitumor activity in vitro. Its lack of deoxyribose may limit DNA-targeted efficacy compared to trifluridine .
- Trifluridine : Approved for topical antiviral use and combined with tipiracil for metastatic colorectal cancer. Clinical trials report a 1.8-month survival benefit in refractory patients .
- 5-FU/Uridine Triacetate : Uridine triacetate reduces 5-FU-induced myelosuppression by 30–50% in preclinical models and is FDA-approved for emergency overdose reversal .
Research Findings and Trends
- Synthetic Advancements : Recent methods for this compound emphasize catalytic approaches over traditional heterocyclization, improving yield and scalability .
- Structure-Activity Relationships (SAR) :
- The 5-CF₃ group enhances lipophilicity and electron-withdrawing effects, improving target binding in enzymes like thymidylate synthase .
- Ribose vs. deoxyribose: Deoxyribose analogs (e.g., trifluridine) exhibit greater DNA incorporation, while ribose-containing derivatives may prioritize RNA targeting .
- Emerging Analogs : Compounds like 5-(perylen-3-ylethynyl)uridine demonstrate that bulky substituents can broaden antiviral spectra, though metabolic challenges persist .
Actividad Biológica
5-(Trifluoromethyl)uridine (TFMU) is a synthetic nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the mechanisms, efficacy, and applications of TFMU, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the uridine molecule. Its chemical formula is and it exhibits unique properties that differentiate it from other nucleoside analogues.
The biological activity of TFMU is primarily attributed to its ability to inhibit nucleic acid synthesis and protein production in various cellular systems. The trifluoromethyl group enhances its metabolic stability and alters its interaction with enzymes involved in nucleic acid metabolism.
- Inhibition of Protein Synthesis : TFMU has been shown to inhibit protein synthesis in Mycobacterium avium, suggesting its potential as an antimicrobial agent .
- Interaction with Cytidine Deaminase : TFMU binds to cytidine deaminase, which may contribute to its selective toxicity in tumor cells that exhibit elevated levels of this enzyme .
Antitumor Activity
TFMU demonstrates significant antitumor activity against various cancer cell lines. Its efficacy has been evaluated in several studies, particularly in combination with other agents:
- Combination Therapy : When administered with tetrahydrouridine (H4Urd), TFMU exhibited enhanced antitumor effects compared to other fluorinated pyrimidines like 5-fluorouracil (5-FU). This combination reduces systemic catabolism, allowing for higher concentrations of the active drug at the tumor site .
- Efficacy in Animal Models : In studies involving C57BL X DBA/2 F1 mice with implanted tumors (e.g., Lewis lung carcinoma), TFMU combined with H4Urd showed superior efficacy compared to 5-FU and 5-fluorodeoxycytidine .
Summary of Antitumor Studies
Study Reference | Tumor Model | Treatment | Outcome |
---|---|---|---|
Lewis lung carcinoma | TFMU + H4Urd | Surpassed efficacy of 5-FU | |
Indolent lymphoid malignancies | TFMU alone | Broad antitumor activity observed |
Case Studies
Several case studies have highlighted the potential applications of TFMU:
- Case Study 1 : A study on patients with refractory tumors demonstrated that TFMU can be effective when used alongside traditional chemotherapy agents, leading to improved response rates.
- Case Study 2 : Research indicated that TFMU's mechanism allows for targeted action against tumors with high cytidine deaminase levels, providing a novel treatment pathway for specific cancers such as certain leukemias and solid tumors resistant to conventional therapies .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-(Trifluoromethyl)uridine, and what reaction conditions critically influence yield?
- Methodological Answer : The synthesis typically involves halogenation and nucleophilic substitution steps. A three-step approach (halogenation, trifluoromethylation, and glycosylation) is commonly employed. For example, halogenation of pyridine derivatives using POCl₃ at 80°C, followed by trifluoromethylation with Cu(I)-mediated cross-coupling, achieves ~60% yield . Key factors include temperature control during halogenation and anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
Q. How can spectroscopic methods validate the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the trifluoromethyl group's position. NMR shows a distinct singlet near -60 ppm for CF₃, while NMR identifies ribose protons (δ 5.8–6.2 ppm for anomeric protons). Mass spectrometry (HRMS) with m/z [M+H]⁺ = 317.1 further confirms molecular weight .
Q. Which in vitro models are suitable for preliminary assessment of this compound’s biological activity?
- Methodological Answer : Cell-free enzymatic assays (e.g., thymidine kinase inhibition) and cytotoxicity screens in cancer cell lines (HeLa, MCF-7) are standard. Use IC₅₀ determinations with ATP depletion controls to distinguish target-specific effects from general toxicity. Dose-response curves should span 0.1–100 µM to capture dynamic range .
Advanced Research Questions
Q. What strategies mitigate hydrolytic instability of the trifluoromethyl group in biological assays?
- Methodological Answer : Stabilize the compound via buffered solutions (pH 6.5–7.4) and low-temperature storage (-80°C). For in vivo studies, prodrug formulations (e.g., phosphoramidate derivatives) improve metabolic stability. Monitor degradation via HPLC with a C18 column and UV detection at 260 nm .
Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s base-pairing behavior?
- Methodological Answer : Cross-validate using X-ray crystallography or cryo-EM to visualize base-pairing in ribosome complexes. If computational models (e.g., DFT calculations) conflict with experimental data, systematically test variables like solvent polarity or ionic strength. Reconcile discrepancies by adjusting force field parameters in simulations .
Q. What orthogonal analytical approaches ensure purity of this compound in complex biological matrices?
- Methodological Answer : Combine reverse-phase HPLC (retention time: 8.2 min, 90% acetonitrile/water) with LC-MS/MS for quantification. Validate using spike-recovery experiments in serum or tissue homogenates, achieving >95% recovery. For trace impurities, employ -NMR to detect isotopic shifts from decomposition byproducts .
Q. Data Analysis & Experimental Design
Q. How should researchers design dose-escalation studies to evaluate this compound’s pharmacokinetics?
- Methodological Answer : Use a staggered dosing protocol in rodent models, starting at 1 mg/kg and escalating to 50 mg/kg. Collect plasma samples at 0.5, 2, 6, and 24 hours post-administration. Analyze via LC-MS/MS with deuterated internal standards (e.g., d3-5-(Trifluoromethyl)uridine) to control for matrix effects .
Q. What statistical methods address variability in this compound’s enzyme inhibition assays?
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHQHNFRZXWRD-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944217 | |
Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21618-67-7 | |
Record name | 5-(Trifluoromethyl)uridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(TRIFLUOROMETHYL)URIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.